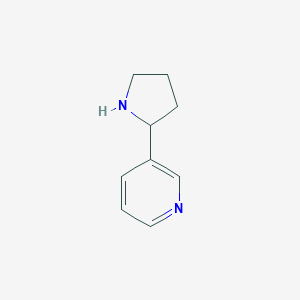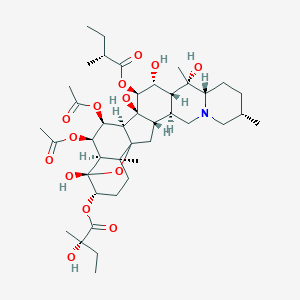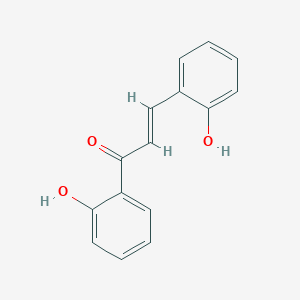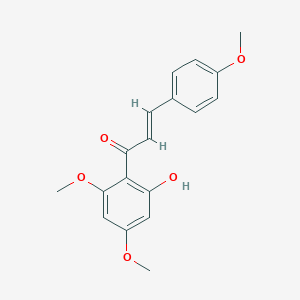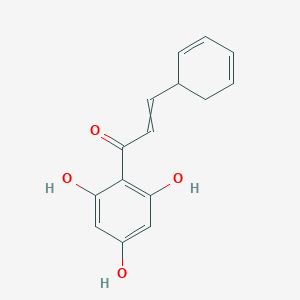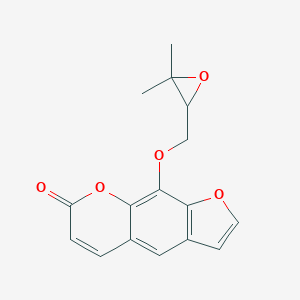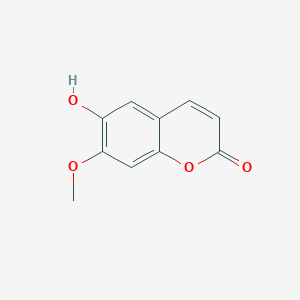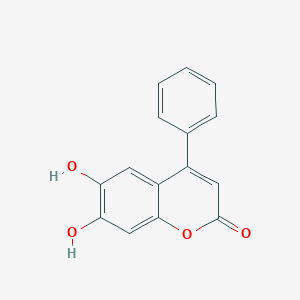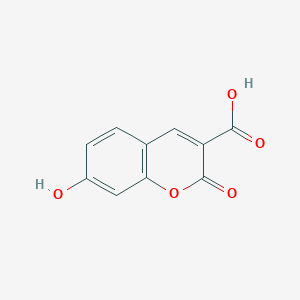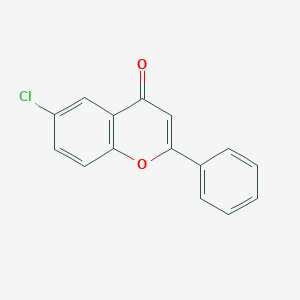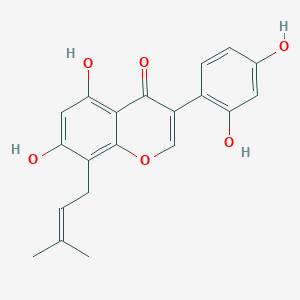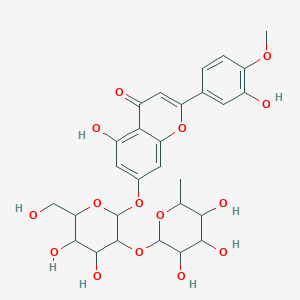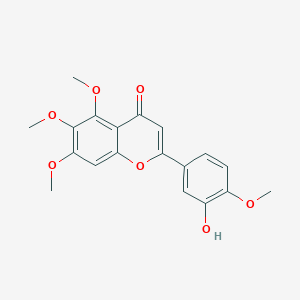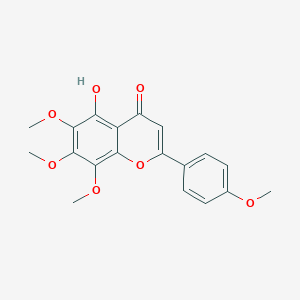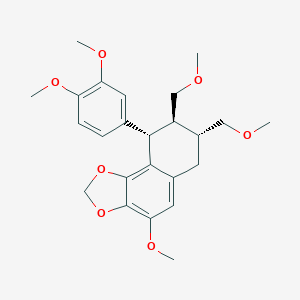
Hypophyllanthin
Übersicht
Beschreibung
Hypophyllanthin is a major lignan present in various Phyllanthus species and has been used as one of the bioactive chemical markers for quality control purposes . It contributes to their diverse pharmacological activities . Hypophyllanthin is chemically known as (7R,8R, 9S)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole with a molecular formula of C 24 H 30 O 7 and molecular weight of 430.5 g/mol .
Synthesis Analysis
The biosynthesis of hypophyllanthin involves the dimerization of cinnamic acid via the shikimate and phenylpropanoid pathways .
Molecular Structure Analysis
Hypophyllanthin has in silico drug-likeness properties, as its binding energy (-9.5 kcal/mol) and pharmacological qualities were the best of all nine phytochemicals screened .
Chemical Reactions Analysis
Hypophyllanthin has been found to exhibit potent inhibitory action on both phagocytic and CD18 expression of phagocytes .
Physical And Chemical Properties Analysis
Hypophyllanthin is a major lignan in Phyllanthus spp, with strong anti-inflammatory activity . Its molecular weight is 430.49 g/mol .
Wissenschaftliche Forschungsanwendungen
Pharmacological Activities and Mechanisms
Hypophyllanthin, found in various Phyllanthus species, exhibits a wide range of pharmacological properties. Its effectiveness spans across immunomodulation, anti-inflammatory, hepatoprotective, anti-tumor, anti-allergic, anti-hypertensive, and phytoestrogenic properties. The compound's influence on the immune system, cancer, and other diseases has been critically analyzed, revealing its potential as a lead molecule for developing diverse therapeutics, especially for inflammatory and immune-related disorders (Wan Azmira Wan Saidin et al., 2023).
Modulatory Effects on Immune System
Research has highlighted the significance of Phyllanthus species and their bioactive metabolites, including hypophyllanthin, in modulating both innate and adaptive immune systems. This modulation, which has potential therapeutic benefits for treating immune-related diseases, is a focus of contemporary research, although the specific mechanisms and contributions of hypophyllanthin in these effects require further investigation (I. Jantan et al., 2019).
Anti-Inflammatory Effects
A study demonstrated the anti-inflammatory effects of hypophyllanthin in vitro. It effectively reduced the production of inflammatory markers like prostaglandin E2, cyclooxygenase-2, tumor necrosis factor-α, and interleukin-1β, primarily by interfering with the activation of key signaling pathways like NF-κB, MAPKs, and Akt. This indicates its potential as an anti-inflammatory agent targeting specific cellular pathways (H. Harikrishnan et al., 2018).
Anticancer Activities
The anticancer potential of hypophyllanthin, particularly against breast cancer, has been investigated through in vitro and in vivo methods. Studies have shown a significant dose-dependent inhibitory effect on cancer cell growth, suggesting its effectiveness in cancer treatment (Madhukiran Parvathaneni et al., 2014).
Hepatoprotective Properties
Hypophyllanthin has been identified as a protective agent against liver toxicity induced by various chemicals in primary cultured rat hepatocytes, highlighting its hepatoprotective capabilities (K. Syamasundar et al., 1985).
Vascular Effects
Research shows that both phyllanthin and hypophyllanthin can significantly relax induced contraction in rat aorta in a concentration-dependent manner. This suggests their role in modulating vascular tension through endothelium-independent mechanisms, possibly involving the blockade of Ca²⁺ entry into vascular smooth muscle cells (Marisa Inchoo et al., 2011).
Antiallergic Activity
A study on Phyllanthus amarus, which contains hypophyllanthin, revealed its antiallergic activity. Hypophyllanthin showed favorable binding in the histamine 1 receptor (H1R) binding site, indicating its potential in preventing the activation of the H1 receptor and exhibiting antiallergic effects (Nur Zahirah Abd Rani et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Hypophyllanthin has a promising future for hepatitis therapy, particularly for the treatment of the hepatitis C virus . Before being submitted to clinical investigations, additional animal studies utilizing different animal models are necessary to analyze its bioavailability, pharmacokinetics, and pharmacodynamic properties, as well as its toxicity, to determine its efficacy and safety .
Eigenschaften
IUPAC Name |
(7R,8R,9S)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20(29-5)23-24(31-13-30-23)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJCUHLNHSKZBW-XGHQBKJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC2=CC(=C3C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CC2=CC(=C3C(=C2[C@@H]([C@H]1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187355 | |
| Record name | NSC 619044 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hypophyllanthin | |
CAS RN |
33676-00-5 | |
| Record name | NSC 619044 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033676005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC 619044 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 33676-00-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYPOPHYLLANTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22ZZ21E33P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



